molecular formula C7H7NO2 B075563 5-Acetylpyridin-2(1H)-one CAS No. 1124-29-4

5-Acetylpyridin-2(1H)-one

Cat. No. B075563
CAS RN: 1124-29-4
M. Wt: 137.14 g/mol
InChI Key: OMNAPXPEWSOPER-UHFFFAOYSA-N
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Description

Synthesis Analysis

Efficient synthesis methods for pyridin-2(1H)-ones, including 5-acetylpyridin-2(1H)-one, have been developed through various chemical reactions. One prominent method involves the Vilsmeier-Haack reaction of 1-acetyl,1-carbamoyl cyclopropanes and 2-arylamino-3-acetyl-5,6-dihydro-4H-pyrans, leading to highly substituted pyridin-2(1H)-ones via sequential ring-opening, haloformylation, and intramolecular nucleophilic cyclization reactions (Pan et al., 2007); (Xiang et al., 2007).

Molecular Structure Analysis

The molecular structure of 5-acetylpyridin-2(1H)-one derivatives has been elucidated through X-ray diffraction analysis and synthesis from precursors like 2-acetylpyridine. These structures reveal important insights into the conformation and crystal packing of the compound, providing a basis for further chemical modification and application (Fenton et al., 1985).

Chemical Reactions and Properties

5-Acetylpyridin-2(1H)-one participates in various chemical reactions, leading to the synthesis of novel compounds. These reactions include the formation of pyridinium analogs through quaternization, which is associated with strong red shifts in UV-vis absorption spectra, indicating enhanced π-electron delocalization (Bunten & Kakkar, 1996).

Physical Properties Analysis

The synthesis and structure of derivatives such as 5-acetyl-2'-deoxyuridine highlight the physical properties of the compound, including its crystal structure and the planarity of its pyrimidine ring. These properties are crucial for understanding the compound's behavior in different chemical contexts and for designing derivatives with desired physical characteristics (Barr et al., 1980).

Chemical Properties Analysis

The chemical properties of 5-acetylpyridin-2(1H)-one and its derivatives have been explored through various studies. For instance, the synthesis of 5-acetyl-3,4-dihydro-4-phenylpyrimidin-2(1H)-one using magnetically recoverable heterogeneous catalysts showcases the compound's reactivity and the efficiency of novel synthesis methods (Pachpinde & Langade, 2019).

Scientific research applications

Coordination Chemistry and Catalysis

5-Acetylpyridin-2(1H)-one has been utilized in the synthesis of chalcogenated Schiff bases, which were further complexed with palladium(II). These complexes have shown promise in catalytic applications, specifically in Suzuki–Miyaura coupling reactions, demonstrating the utility of 5-Acetylpyridin-2(1H)-one derivatives in facilitating high turnover numbers (TONs) and good conversion rates in catalytic processes (Singh et al., 2012).

Synthesis of Novel Biological Active Compounds

Research on 2-acetylpyridine derivatives, including those related to 5-Acetylpyridin-2(1H)-one, has led to the development of compounds with significant biological applications. These compounds have been evaluated for their potential in medicinal chemistry, including their use as synthetic models for metalloproteins/enzymes and contributions to the fields of cancer diagnosis, treatment of tumors, and as antimicrobial agents (Ali, 2012).

Development of Single-Molecule Magnets

A novel transformation of 2-acetylpyridine resulted in a disk-like Co(III)Co(II)_6 cluster, showcasing the application of 5-Acetylpyridin-2(1H)-one derivatives in the field of magnetism. This particular cluster has been studied for its properties as a single molecule magnet, highlighting the potential of such compounds in advancing magnetic storage technologies (Kitos et al., 2011).

Structural and Spectroscopic Studies

Transition metal ion complexes synthesized from 2-acetylpyridine 4N-(2-pyridyl) thiosemicarbazone, closely related to 5-Acetylpyridin-2(1H)-one, have been characterized through structural, spectroscopic, and biological studies. These complexes have shown significant biological activities, including DNA and protein degradation effects and strong antioxidative properties, further emphasizing the chemical versatility and application breadth of 5-Acetylpyridin-2(1H)-one derivatives (el-Ayaan et al., 2009).

Efficient Synthesis Methods

5-Acetylpyridin-2(1H)-one has also been at the center of methodological advancements in organic synthesis, exemplified by the efficient one-pot synthesis of highly substituted pyridin-2(1H)-ones via the Vilsmeier-Haack reaction, illustrating the compound's role in facilitating novel synthetic pathways (Pan et al., 2007).

properties

IUPAC Name

5-acetyl-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2/c1-5(9)6-2-3-7(10)8-4-6/h2-4H,1H3,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMNAPXPEWSOPER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CNC(=O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60579101
Record name 5-Acetylpyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60579101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Acetylpyridin-2(1H)-one

CAS RN

1124-29-4
Record name 5-Acetylpyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60579101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Hydroxy-5-acetylpyridine
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Synthesis routes and methods

Procedure details

2-methoxy-5-acetyl pyridine (1.51 g, 10 mmol) was treated with 6N HCl at 100° C. for 5 hours. The reaction mixture was neutralized with sodium hydroxide to pH 7 and then extracted several times with DCM. Organic layer was dried over sodium sulfate, evaporated and the residue was crystallized from ethyl acetate to give 5-acetyl-2(1H)-pyridone as a white solid, 1.06 g (78%). This compound (685.7 mg, 5 mmol) was reacted with iodobenzene (0.84 ml, 7.5 mmol) in the presence of CuI (95 mg, 0.5 mmol) and K2CO3 (691 mg, 5 mmol) in DMF (5 ml) at 135° C. overnight. The reaction mixture was diluted with 10% ammonia (15 ml) and extracted with ethyl acetate. The organic extract was washed with saturated sodium chloride, dried over magnesium sulfate and evaporated. Column chromatography (10% ethyl acetate-DCM) afforded 407 mg (38%) of the target compound as a white solid. The 1H NMR spectra was consistent with the structure of Compound 16.
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